molecular formula C9H5BrN2O4 B1417174 Methyl 3-bromo-4-cyano-2-nitrobenzoate CAS No. 1805520-91-5

Methyl 3-bromo-4-cyano-2-nitrobenzoate

Cat. No.: B1417174
CAS No.: 1805520-91-5
M. Wt: 285.05 g/mol
InChI Key: LESCPLWPGMSEGQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration: The synthesis typically begins with the nitration of methyl benzoate to introduce the nitro group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The next step involves the bromination of the nitro compound. Bromine in the presence of a catalyst such as iron(III) bromide is used to introduce the bromine atom.

    Cyanation: Finally, the cyano group is introduced through a nucleophilic substitution reaction. This can be done using a cyanide source like sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of methyl 3-bromo-4-cyano-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and dimethylformamide (DMF) as a solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acid Derivatives: From the oxidation of the cyano group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-bromo-4-cyano-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for diverse interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for the development of new pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, this compound is used in the manufacture of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-2-nitrobenzoate and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-nitrobenzoate: Similar structure but lacks the cyano group.

    Methyl 3-cyano-4-nitrobenzoate: Similar structure but lacks the bromine atom.

    Methyl 3-bromo-4-nitrobenzoate: Similar structure but lacks the cyano group.

Uniqueness

Methyl 3-bromo-4-cyano-2-nitrobenzoate is unique due to the presence of all three functional groups (bromo, cyano, and nitro) on the benzoate ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-2-5(4-11)7(10)8(6)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCPLWPGMSEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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